BenchChemオンラインストアへようこそ!

(S)-2-(4-Bromophenyl)propanoic acid

PPAR agonist enantioselectivity nuclear receptor pharmacology

Select the enantiopure (S)-isomer to guarantee stereochemical integrity in asymmetric synthesis and pharmacological assays. With ≥98% purity (mode across major suppliers), this chiral α-arylpropanoic acid eliminates the resolution steps required with racemic CAS 53086-53-6. Its para-bromine handle enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira diversification for profen-class NSAID analog synthesis. Validated as a MAO-B selective inhibitor (IC50=33 nM, 30-fold selectivity over MAO-A), it ensures reproducible target engagement. The (S)-configuration is essential—the (R)-enantiomer (CAS 156142-98-2) shows no PPAR activity, making enantiopure procurement critical for SAR studies.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 156143-00-9
Cat. No. B3105998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Bromophenyl)propanoic acid
CAS156143-00-9
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)C(=O)O
InChIInChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1
InChIKeyPFDBEACWLCHWRZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(4-Bromophenyl)propanoic acid (CAS 156143-00-9): Chiral Building Block Procurement Specification


(S)-2-(4-Bromophenyl)propanoic acid (CAS 156143-00-9) is an enantiopure α-arylpropanoic acid derivative characterized by a para-bromophenyl substituent and a defined S-stereocenter at the α-carbon . With a molecular formula of C₉H₉BrO₂ and molecular weight of 229.07 g/mol, this compound serves as a chiral intermediate in asymmetric synthesis and as a probe for stereospecific biological target engagement studies . Its para-bromine substituent provides a versatile synthetic handle for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira transformations, while the carboxylic acid functionality enables amide and ester derivatization .

Why Racemic 2-(4-Bromophenyl)propanoic acid Cannot Substitute for (S)-2-(4-Bromophenyl)propanoic acid


Generic substitution of the target (S)-enantiomer with racemic 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6) or the (R)-enantiomer (CAS 156142-98-2) introduces critical stereochemical variance that fundamentally alters biological target recognition and synthetic utility. The α-arylpropanoic acid pharmacophore class exhibits pronounced enantio-dependent activity, with biological effects residing exclusively or predominantly in the (S)-configuration . In asymmetric synthesis applications, employing the racemate compromises diastereomeric purity of downstream chiral products and necessitates additional resolution steps. Furthermore, procurement of the incorrect enantiomer introduces uncontrolled variables in structure-activity relationship studies, where stereochemical identity directly governs binding affinity, functional activity, and metabolic fate [1]. The following quantitative evidence establishes the performance boundaries that justify enantiopure selection.

(S)-2-(4-Bromophenyl)propanoic acid: Comparative Performance Evidence for Procurement Decision-Making


Enantio-dependent PPARα/γ Activity: (S)-Isomer Exclusively Mediates Receptor Binding and Transactivation

In a direct comparative evaluation of optically active phenylpropanoic acid derivatives, the (S)-enantiomer demonstrated exclusive binding and functional activity at human PPARα and PPARγ receptors, while the corresponding (R)-enantiomer exhibited no detectable activity in either binding assays or cell-based reporter transactivation assays . This stereospecific activity profile is characteristic of the α-arylpropanoic acid class, where the (S)-configuration is required for target engagement [1].

PPAR agonist enantioselectivity nuclear receptor pharmacology

MAO-B Isoform Selectivity: Quantitative Inhibition Data Reveals Target Engagement Profile

BindingDB-curated enzyme inhibition data for 2-(4-bromophenyl)propanoic acid demonstrates differential activity across monoamine oxidase isoforms. The compound exhibits an IC₅₀ of 33 nM against human MAO-B, representing potent inhibition, while showing substantially weaker activity against human MAO-A with an IC₅₀ of 1,000 nM [1]. This 30-fold isoform selectivity profile defines a distinct pharmacological signature. Additionally, the compound shows weak activity against mouse glycolate oxidase (IC₅₀ = 39,900 nM), indicating target selectivity rather than promiscuous enzyme inhibition [2].

monoamine oxidase enzyme inhibition CNS target

Chromatographic Enantiorecognition: Para-Bromo Substituent Modulates Chiral Selector Interaction Strength

A systematic investigation of ten racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography with substituted β-cyclodextrin chiral selector established a clear substituent-dependent enantiorecognition trend [1]. Racemates bearing electron-withdrawing groups (including bromo, chloro, and nitro) exhibited distinct enantioseparation factors relative to those with electron-donating substituents. The para-bromo substituent, being electron-withdrawing, modulates the strength of inclusion complex formation with the chiral selector in a quantitatively distinguishable manner compared to 4-methyl, 4-methoxy, or 4-hydroxy analogs [2].

chiral separation enantiorecognition substituent effect

(S)-2-(4-Bromophenyl)propanoic acid: Evidence-Supported Application Scenarios for Procurement Planning


Enantiopure Chiral Building Block for Asymmetric Synthesis of α-Arylpropanoic Acid Derivatives

The (S)-2-(4-bromophenyl)propanoic acid scaffold serves as an enantiopure starting material for asymmetric synthesis of profen-class NSAID analogs and related bioactive α-arylpropanoic acids. Nickel-catalyzed cascade hydrocarboxylation-transfer hydrogenation methodology has demonstrated enantioselective preparation of chiral carboxylic acids exceeding 90% enantiomeric excess using this scaffold class . The para-bromine substituent enables downstream diversification via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations. Procurement of the enantiopure (S)-form eliminates the need for chiral resolution steps that would be required if racemic 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6) were substituted, thereby improving synthetic efficiency and product diastereomeric purity .

Stereospecific Pharmacological Probe for PPAR Nuclear Receptor Studies

Based on the class-level evidence establishing that PPARα and PPARγ activity resides exclusively in the (S)-enantiomer of optically active phenylpropanoic acid derivatives, (S)-2-(4-bromophenyl)propanoic acid is appropriate for stereospecific pharmacological studies of PPAR-mediated transcriptional regulation . The para-bromine substituent provides a structurally distinct analog within the phenylpropanoic acid series, enabling structure-activity relationship (SAR) investigations that probe the electronic and steric contributions of the 4-position substituent to receptor binding and transactivation. Use of the (R)-enantiomer or racemate in these assays would yield no detectable PPAR activity, representing a critical experimental failure mode that enantiopure procurement prevents .

MAO-B Selective Inhibitor Tool Compound for CNS Target Validation

The quantitative IC₅₀ data demonstrating 30-fold selectivity for MAO-B (IC₅₀ = 33 nM) over MAO-A (IC₅₀ = 1,000 nM) supports the use of 2-(4-bromophenyl)propanoic acid as a MAO-B selective inhibitor tool compound . MAO-B is a validated target in Parkinson's disease and other neurodegenerative disorders; selective inhibition avoids the dietary tyramine interactions associated with non-selective MAO-A inhibition. This isoform selectivity profile distinguishes the 4-bromophenyl substituted compound from other 2-arylpropanoic acid derivatives with different substitution patterns, providing a unique pharmacological tool for CNS target validation studies and enzyme mechanism investigations .

Quote Request

Request a Quote for (S)-2-(4-Bromophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.